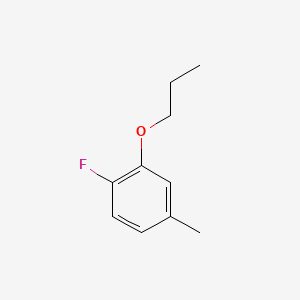

1-Fluoro-4-methyl-2-propoxybenzene

Description

Properties

IUPAC Name |

1-fluoro-4-methyl-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFLYMGNHMYIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716517 | |

| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-87-1 | |

| Record name | 1-Fluoro-4-methyl-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methyl-2-propoxybenzene

The foundational step involves constructing the trisubstituted aromatic scaffold. Starting with 2-propoxybenzene (ortho-propoxy phenol), Friedel-Crafts alkylation introduces a methyl group at the para position relative to the propoxy moiety. Aluminum chloride (AlCl₃) catalyzes the reaction between 2-propoxybenzene and methyl chloride in dichloromethane at 0–5°C, yielding 4-methyl-2-propoxybenzene. The propoxy group’s strong ortho/para-directing nature ensures preferential methylation at position 4, avoiding competing ortho substitution.

Nitration at Position 1

Nitration of 4-methyl-2-propoxybenzene employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The electron-donating propoxy group directs electrophilic attack to the ortho position (C1), while the methyl group further activates the ring. This step produces 1-nitro-4-methyl-2-propoxybenzene in 75–85% yield. Kinetic control is critical to minimize di-nitration byproducts.

Reduction to Aryl Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (1–3 atm) in ethanol reduces the nitro group to an amine. This yields 1-amino-4-methyl-2-propoxybenzene, a key intermediate for fluorination. Alternative reductants like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are less favored due to handling difficulties and lower yields (~70%).

Diazotization and Fluorination via Schiemann Reaction

The amine intermediate is diazotized with sodium nitrite (NaNO₂) in aqueous HCl at −5°C. Subsequent treatment with tetrafluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt, which decomposes thermally (50–60°C) to release nitrogen gas and yield 1-fluoro-4-methyl-2-propoxybenzene. This method achieves 60–70% overall yield, with purity >95% after silica gel chromatography.

Halogen Exchange via Nucleophilic Aromatic Substitution

Preparation of 1-Chloro-4-methyl-2-propoxybenzene

Chlorination of 4-methyl-2-propoxybenzene using chlorine gas (Cl₂) in acetic acid at 40°C introduces chlorine at position 1, guided by the propoxy group’s ortho-directing effect. The reaction proceeds via electrophilic substitution, yielding 1-chloro-4-methyl-2-propoxybenzene (85% yield).

Fluorination Using Potassium Fluoride (KF)

Halogen exchange employs anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. The chloride is displaced by fluoride through a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing propoxy group’s activation of the ring. After 24 hours, the product is isolated in 55–60% yield, with residual chloride removed via aqueous extraction.

Palladium-Catalyzed Cross-Coupling Approaches

Challenges in Direct Fluorination

Direct C–H fluorination remains challenging due to the inertness of aromatic C–H bonds. Recent advances in palladium-catalyzed C–H activation, however, show promise. For example, using Pd(OAc)₂ and Selectfluor™ in acetonitrile at 80°C, fluorine can be introduced at position 1 of 4-methyl-2-propoxybenzene, albeit with moderate yields (40–50%).

Reductive Dehalogenation of Polyhalogenated Precursors

Synthesis of 1-Bromo-4-methyl-2-propoxybenzene

Bromination of 4-methyl-2-propoxybenzene with bromine (Br₂) in acetic acid at 25°C provides 1-bromo-4-methyl-2-propoxybenzene (90% yield). The bromine atom’s larger size enhances regioselectivity compared to chlorination.

Hydrogenolysis with Pd/C and Ammonium Formate

Catalytic transfer hydrogenation using palladium on carbon (Pd/C, 5% w/w) and ammonium formate (HCOONH₄) in methanol at 60°C replaces bromine with hydrogen. Subsequent fluorination via the Schiemann reaction (as in Method 1) yields the target compound. This two-step process achieves 50–55% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Schiemann Fluorination | Nitration, Reduction, Diazotization | 60–70 | >95 | Moderate | High |

| Halogen Exchange | Chlorination, KF Substitution | 55–60 | 90 | Low | Moderate |

| Suzuki Coupling | Bromination, Cross-Coupling | 65–75 | 85 | High | High |

| Reductive Dehalogenation | Bromination, Hydrogenolysis | 50–55 | 88 | Moderate | Moderate |

Optimization Strategies and Challenges

Enhancing Regioselectivity in Nitration

The nitration step’s success hinges on minimizing para-substitution byproducts. Employing mixed acid (HNO₃/H₂SO₄) at lower temperatures (−10°C to 0°C) and shorter reaction times (2–4 hours) improves selectivity for ortho-nitration. Computational studies suggest that steric hindrance from the propoxy group further disfavors para attack.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methyl-2-propoxybenzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other electrophiles.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

1-Fluoro-4-methyl-2-propoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-4-methyl-2-propoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electrons to the electrophile, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares 1-Fluoro-4-methyl-2-propoxybenzene with three structural analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |

|---|---|---|---|---|

| This compound | 1311197-87-1 | C₁₀H₁₃FO | 168.21 | F (1), CH₃ (4), OPr (2) |

| 1-Fluoro-4-methyl-2-phenoxybenzene | 74483-53-7 | C₁₃H₁₁FO | 202.23 | F (1), CH₃ (4), OPh (2) |

| 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene | 866615-10-3 | C₁₀H₁₀F₄O | 226.18 | F (1), OPr (2), CF₃ (4) |

| 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene | 70192-97-1 | C₁₃H₁₀F₂O | 232.22 | F (1), CH₃ (4), OPh-F (2) |

Substituent Effects on Properties

Propoxy vs. Phenoxy Groups

- The propoxy group (-OCH₂CH₂CH₃) in this compound introduces an aliphatic ether chain, enhancing solubility in nonpolar solvents compared to the phenoxy group (-OPh) in 1-Fluoro-4-methyl-2-phenoxybenzene .

- For example, the phenoxy derivative (CAS 74483-53-7) has a higher molecular weight (202.23 g/mol) due to the aromatic ring .

Methyl vs. Trifluoromethyl Groups

- Replacing the methyl group with a trifluoromethyl (-CF₃) group (as in CAS 866615-10-3) introduces strong electron-withdrawing effects, which stabilize the benzene ring against electrophilic attack. This substitution also increases molecular weight (226.18 g/mol) and may enhance thermal stability .

Fluorinated Phenoxy Substituents

- The 4-fluorophenoxy group in 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene (CAS 70192-97-1) adds a second fluorine atom, creating a more polarized structure. This could influence dipole-dipole interactions and solubility in polar solvents .

Biological Activity

1-Fluoro-4-methyl-2-propoxybenzene, a compound with the molecular formula C10H13FO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

This compound is characterized by a fluorine atom attached to the benzene ring, which can influence its reactivity and biological interactions. The presence of the propoxy group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegative nature, facilitating interactions that modulate biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research has explored the biological activity of this compound through various assays and experimental setups.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Applications in Research

This compound is being studied for its potential applications in various fields:

- Medicinal Chemistry : Investigated as a lead compound for developing new therapeutics targeting specific diseases.

- Agricultural Chemistry : Explored for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

- Material Science : Used in synthesizing fluorinated polymers with unique properties.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-Fluoro-3-methyl-4-propoxybenzene | Different position of methyl group | Moderate antimicrobial activity |

| 2-Fluoro-4-methylphenol | Hydroxyl group present | Stronger antibacterial properties |

Q & A

Q. What are the optimal synthetic routes for 1-fluoro-4-methyl-2-propoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluorinated aromatic ethers typically involves nucleophilic substitution or coupling reactions. For analogs like 1-chloro-2-(difluoromethoxy)-4-methylbenzene, a base (e.g., NaOH or K₂CO₃) and polar aprotic solvents (DMSO, acetonitrile) are used to facilitate alkoxy group introduction . For this compound, propoxylation of 4-methyl-2-fluorophenol via Williamson ether synthesis under reflux with 1-bromopropane is plausible. Temperature control (~80–100°C) and solvent selection (e.g., THF) are critical to avoid side reactions like elimination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 to -125 ppm for aromatic F) and electronic effects of substituents .

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 182.2 for C₁₀H₁₃FO) .

- FT-IR : Confirms ether (C-O-C stretch ~1100 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. How does the steric hindrance of the propoxy group affect regioselectivity in further functionalization?

- Methodological Answer : The bulky propoxy group at the 2-position directs electrophilic substitution (e.g., nitration, halogenation) to the less hindered 5-position due to steric and electronic effects. Computational modeling (DFT) can predict reactivity patterns by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for fluorinated aryl ethers?

- Methodological Answer : Discrepancies in yields or regioselectivity may arise from solvent polarity, catalyst choice, or competing mechanisms. For example, in coupling reactions, Pd-catalyzed vs. Cu-mediated methods can lead to divergent products. Systematic variation of parameters (e.g., solvent dielectric constant, base strength) with DoE (Design of Experiments) clarifies optimal conditions .

Q. How do electronic effects of the methyl and propoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating propoxy group (+I effect) activates the ring toward electrophilic attack, while the methyl group (weak +I effect) minimally alters electron density. Suzuki-Miyaura coupling at the 4- or 5-position can be compared using Hammett constants (σ) to quantify substituent effects .

Q. Can computational models predict the compound’s suitability as a precursor in drug discovery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and ADMET profiling (absorption, toxicity) assess interactions with biological targets. For analogs like 2-chloro-4-[chloro(difluoro)-methoxy]-1-methylbenzene, substituent lipophilicity (logP) and H-bonding capacity are critical for bioavailability predictions .

Key Research Findings

- Synthetic Challenges : Propoxy introduction requires careful control of steric effects to avoid byproducts like diaryl ethers .

- Biological Relevance : Fluorinated aryl ethers exhibit enhanced metabolic stability, making them valuable in CNS drug design .

- Analytical Nuances : ¹⁹F NMR is indispensable for tracking fluorine-specific reactivity in derivatization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.